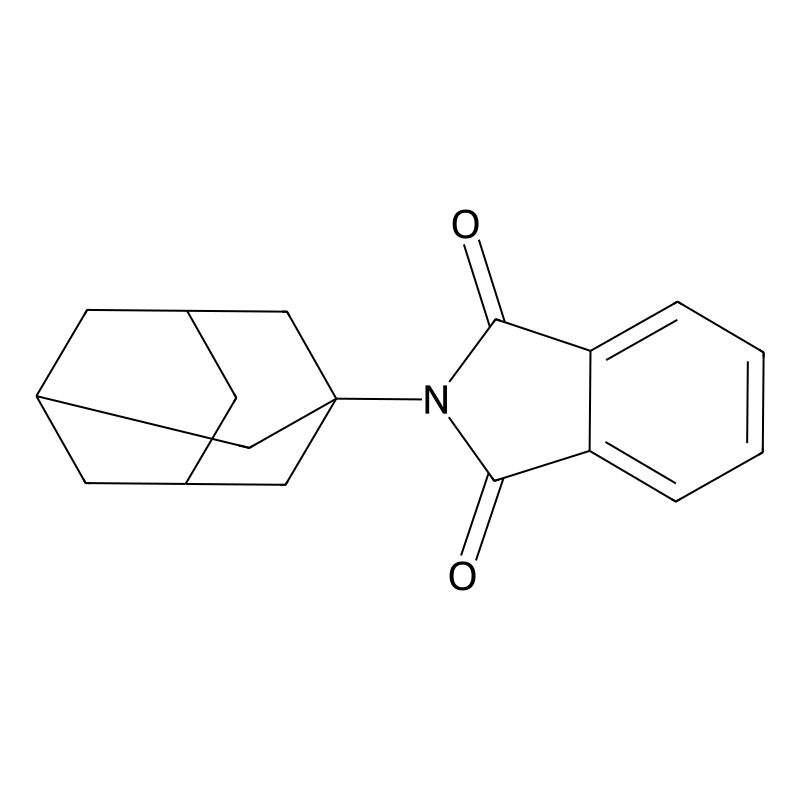

N-(1-Adamantyl)phthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Supramolecular Interactions and Drug Discovery

Scientific Field: Chemistry and Pharmacology

Methods of Application: The adamantanyl-functionalized phthalimide scaffold contains bromide groups on the C4 and C5 positions of the benzene ring, allowing further facile modifications of the scaffold.

Results or Outcomes: The structure was fully characterized including single-crystal X-ray crystallography.

Therapeutic Potential

Scientific Field: Pharmacology

Summary of Application: Phthalimide derivatives have been presented as promising molecules in reducing high levels of cholesterol, triglycerides, and serum glucose in animal models.

Methods of Application: Mice were treated with 20 mg/kg/day of the phthalimide derivative N-[4-chlorophenyl] phthalimide.

Results or Outcomes: A 63-47% decrease in cholesterol and triglyceride levels was observed.

Antiproliferative Effect

Summary of Application: The compound has shown potential in antiviral properties.

Methods of Application: Not specified.

Results or Outcomes: Not specified.

N-(1-Adamantyl)phthalimide is a chemical compound characterized by its unique structure, which includes an adamantyl group attached to a phthalimide moiety. Its molecular formula is C₁₈H₁₉NO₂, and it possesses notable physical properties that contribute to its functionality in various applications. The adamantyl group is derived from adamantane, a polycyclic hydrocarbon known for its stability and rigidity, while the phthalimide part contributes to the compound's reactivity and potential biological activity.

N-(1-Adamantyl)phthalimide exhibits significant biological activity, particularly in the realm of antimicrobial and antiproliferative effects:

- Antimicrobial Activity: Studies indicate that derivatives of adamantane, including N-(1-adamantyl)phthalimide, show promising antimicrobial properties against various pathogens .

- Antiproliferative Effects: Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of N-(1-Adamantyl)phthalimide typically involves several steps:

- Formation of Phthalimide: The initial step often includes the synthesis of phthalimide through the reaction of phthalic anhydride with ammonia or an amine.

- Attachment of Adamantyl Group: The adamantyl moiety is introduced via nucleophilic substitution or coupling reactions with appropriate precursors.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

These methods can vary based on specific desired properties or functional groups needed for further applications.

N-(1-Adamantyl)phthalimide finds utility across several fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating infections and cancers.

- Material Science: Its unique structural properties make it suitable for developing advanced materials with specific mechanical or thermal characteristics.

- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Studies on N-(1-Adamantyl)phthalimide's interactions reveal important insights into its behavior in biological systems:

- Drug Interactions: Research indicates that this compound may interact with various biological targets, influencing pathways related to cell growth and apoptosis.

- Mechanistic Studies: Understanding its mechanism of action can help optimize its use in therapeutic contexts, particularly in enhancing its efficacy against specific diseases.

N-(1-Adamantyl)phthalimide shares structural similarities with several other compounds, which can be compared based on their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(2-Adamantyl)phthalimide | Phthalimide derivative | Exhibits different reactivity patterns under light |

| N-(1-Phenyl)phthalimide | Phthalimide derivative | Known for its applications in dye chemistry |

| N-(1-Acetyl)adamantane | Adamantane derivative | Used primarily as a precursor in organic synthesis |

| N-(1-Cyclopropyl)phthalimide | Phthalimide derivative | Notable for specific biological activities |

Each of these compounds presents unique characteristics that differentiate them from N-(1-Adamantyl)phthalimide. The presence of different substituents leads to variations in reactivity and biological activity, underscoring the importance of structural nuances in determining compound behavior.